3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including a thienyl ring, a pyridinylmethylene group, and a pyrazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Thienyl Group: The thienyl group can be introduced via a halogenation reaction, where a thiophene derivative is chlorinated.
Condensation with Pyridinylmethylene: The final step involves the condensation of the pyrazole derivative with a pyridinylmethylene compound under acidic or basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazole rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chloro group on the thienyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl ring can yield sulfoxides, while substitution of the chloro group can produce a variety of substituted thienyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug development.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic effects. It has been investigated for its anti-inflammatory and anticancer properties, making it a promising lead compound for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its derivatives may also find applications in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to the modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
- 3-(5-Methyl-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
- 3-(5-Chloro-2-thienyl)-N’-(4-methylpyridinylmethylene)-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, 3-(5-Chloro-2-thienyl)-N’-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to the specific combination of its functional groups. The presence of the chloro group on the thienyl ring and the pyridinylmethylene moiety provides distinct chemical properties and biological activities that are not observed in its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
1285630-57-0 |
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Molecular Formula |
C14H10ClN5OS |
Molecular Weight |
331.78 |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H10ClN5OS/c15-13-2-1-12(22-13)10-7-11(19-18-10)14(21)20-17-8-9-3-5-16-6-4-9/h1-8H,(H,18,19)(H,20,21)/b17-8+ |
InChI Key |
OJYZFNXZNKBRET-CAOOACKPSA-N |
SMILES |
C1=CN=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
solubility |
not available |
Origin of Product |
United States |
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